molecular formula C13H18ClNO B1580536 4-Chloro-n,n-dipropylbenzamide CAS No. 2447-87-2

4-Chloro-n,n-dipropylbenzamide

Cat. No.: B1580536
CAS No.: 2447-87-2
M. Wt: 239.74 g/mol
InChI Key: XKGIVKGUUFHCHB-UHFFFAOYSA-N
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Description

4-Chloro-N,N-dipropylbenzamide is a chemical compound with the CAS Registry Number 2447-87-2 . It has a molecular formula of C13H18ClNO and a molecular weight of 239.74 g/mol . Its structure is characterized by a benzamide core substituted with a chlorine atom at the para position and N,N-dipropyl groups on the amide nitrogen . Key physicochemical properties include an estimated density of 1.076 g/cm³ and a topological polar surface area of 20.3 Ų . Researchers can identify the compound by its SMILES string, CCCN(CCC)C(=O)C1=CC=C(C=C1)Cl, and its InChIKey, XKGIVKGUUFHCHB-UHFFFAOYSA-N . This product is intended for Research Use Only and is not approved for use in humans or animals, nor as a diagnostic or therapeutic agent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-N,N-dipropylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H18ClNO/c1-3-9-15(10-4-2)13(16)11-5-7-12(14)8-6-11/h5-8H,3-4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKGIVKGUUFHCHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80947363
Record name 4-Chloro-N,N-dipropylbenzamide
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Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2447-87-2
Record name 4-Chloro-N,N-dipropylbenzamide
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC6038
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chloro-N,N-dipropylbenzamide
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Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 4-Chloro-n,n-dipropylbenzamide

The most conventional and widely employed method for the synthesis of this compound involves the acylation of dipropylamine (B117675) with 4-chlorobenzoyl chloride. unical.itgoogle.com This reaction is a classic example of nucleophilic acyl substitution.

Reaction Scheme:

Generated code

Step 1: Activation of the Carboxylic Acid. 4-chlorobenzoic acid is first converted to its more reactive acid chloride derivative, 4-chlorobenzoyl chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.se

Step 2: Amidation. The resulting 4-chlorobenzoyl chloride is then reacted with dipropylamine. The nitrogen atom of the secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of a chloride ion and a proton to yield the final tertiary amide product. A base, such as pyridine (B92270) or triethylamine, is often added to neutralize the hydrogen chloride (HCl) generated during the reaction. unical.itgoogle.com

This method is favored for its high efficiency and the ready availability of the starting materials.

Exploration of Alternative Synthetic Routes and Catalysis

While the acyl chloride method is robust, research has focused on developing more atom-economical and environmentally benign synthetic strategies. These alternative routes often employ catalytic systems to facilitate the direct amidation of carboxylic acids or to activate other functional groups.

Direct Amidation:

Direct amidation of 4-chlorobenzoic acid with dipropylamine offers a more direct route, avoiding the need to prepare the acyl chloride intermediate. These reactions typically require high temperatures to drive off the water formed, or the use of dehydrating agents. Catalysts, such as boric acid or certain metal catalysts, can be employed to facilitate this transformation under milder conditions.

Catalytic Approaches:

Ruthenium-Catalyzed C-H Arylation: Recent advancements have demonstrated the use of ruthenium(II) catalysts for the ortho-C-H arylation of N,N-dialkylbenzamides. mdpi.comacs.org While not a direct synthesis of the primary structure, this method allows for the late-stage functionalization of the benzamide (B126) core, providing access to a diverse range of analogues. The reaction typically involves a ruthenium catalyst, such as [RuCl₂(p-cymene)]₂, and an oxidant. mdpi.com

Copper-Catalyzed Amidation: Copper-based catalysts have been utilized for the amidation of aryl halides. These methods offer an alternative to traditional palladium-catalyzed cross-coupling reactions. organic-chemistry.org

Transition Metal-Free Alkylation: A method for the direct alkylation of N,N-dialkyl benzamides using lithium diisopropylamide (LDA) has been reported, offering a transition-metal-free approach to modifying the amide structure. researchgate.net

Strategies for Derivatization and Analogue Synthesis

The derivatization of this compound and the synthesis of its analogues are crucial for exploring structure-activity relationships in various applications. The primary sites for modification are the aromatic ring and the N-alkyl groups.

Aromatic Ring Functionalization:

Nucleophilic Aromatic Substitution (SNA_r): The chloro-substituent on the benzene (B151609) ring can be replaced by other nucleophiles under specific conditions, although this is generally challenging due to the deactivating nature of the amide group.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, are powerful tools for introducing new carbon-carbon and carbon-heteroatom bonds at the 4-position of the benzamide ring. This requires conversion of the chloro-substituent to a more reactive group like a bromo, iodo, or triflate group.

Electrophilic Aromatic Substitution: Further substitution on the aromatic ring is directed by the existing chloro and amide groups. The amide group is an ortho, para-director, while the chloro group is also an ortho, para-director, but a deactivator. This can lead to a mixture of products.

N-Alkyl Group Modification:

The synthesis of analogues with different N-alkyl substituents can be achieved by using different secondary amines in the initial amidation reaction. For example, using diethylamine (B46881) would yield 4-chloro-N,N-diethylbenzamide. unical.it

Advanced Spectroscopic and Structural Analysis in Synthesis Validation

The validation of the synthesis of this compound and its derivatives relies on a combination of spectroscopic and analytical techniques to confirm the chemical structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are the most powerful tools for the structural elucidation of organic molecules.

¹H NMR: The proton NMR spectrum of this compound would show characteristic signals for the aromatic protons, the methylene (B1212753) protons adjacent to the nitrogen, the other methylene protons of the propyl groups, and the terminal methyl protons. The splitting patterns and integration of these signals provide detailed information about the connectivity of the atoms. For a related compound, 4-chloro-N,N-diethylbenzamide, the aromatic protons appear as a multiplet around 7.24-7.41 ppm. unical.it

¹³C NMR: The carbon NMR spectrum provides information about the different carbon environments in the molecule. The carbonyl carbon typically appears in the range of 170-172 ppm. rsc.orgrsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The most characteristic absorption for this compound is the strong carbonyl (C=O) stretch of the tertiary amide, which typically appears in the region of 1630-1680 cm⁻¹. rsc.org

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula. rsc.org

X-ray Crystallography: For crystalline solids, X-ray crystallography can provide the definitive three-dimensional structure of the molecule.

Table 1: Spectroscopic Data for N,N-Dialkylbenzamide Analogues

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)Reference
N,N-diethylbenzamide7.49–7.30 (m, 5H), 3.54 (s, 2H), 3.24 (s, 2H), 1.32–1.00 (m, 6H)171.2, 137.3, 129.0, 128.3, 126.2, 43.2, 39.2, 14.2, 12.92972, 2934, 1624, 1425, 1285, 1071, 704 rsc.org
4-chloro-N,N-diethylbenzamide7.41-7.24 (m, 4H), 3.63-3.37 (m, 2H), 3.34-3.11 (m, 2H), 1.35-0.97 (m, 6H)170.21, 135.58, 135.11, 128.67, 127.82, 43.22Not Specified unical.it
4-bromo-N,N-diethylbenzamide7.51 (d, J = 8.5 Hz, 2H), 7.24 (d, J = 8.5 Hz, 2H), 3.51 (br s, 2H), 3.22 (br s, 2H), 1.20 (s, 3H), 1.10 (s, 3H)170.2, 136.0, 131.6, 128.0, 123.3, 43.3, 39.4, 14.2, 12.9Not Specified rsc.org
4-methyl-N,N-dipropylbenzamideNot SpecifiedNot SpecifiedNot Specified rsc.org

Structure Activity Relationship Sar Studies of 4 Chloro N,n Dipropylbenzamide

Influence of the 4-Chloro Substitution on Bioactivity

The 4-chloro substituent generally increases the lipophilicity (fat solubility) of the benzamide (B126) scaffold. mdpi.comsolubilityofthings.com This property can enhance the molecule's ability to cross biological membranes, a crucial step for reaching intracellular targets. mdpi.com In a study of 2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides, compounds with a chlorine at the C4 position demonstrated higher lipophilicity compared to those with a C5 chlorine substitution. mdpi.com

However, the effect of the chloro group on bioactivity is highly dependent on the specific biological target. For instance, in the development of certain N-substituted benzamide derivatives as antitumor agents targeting histone deacetylases (HDACs), the presence of a chlorine atom on the benzamide ring was found to significantly decrease anti-proliferative activity. benthamdirect.comnih.gov Conversely, in a different context, SAR studies on inhibitors for the SARS-CoV papain-like protease (PLpro) revealed that chloro-substitution on the benzamide ring slightly improved inhibitory capacity compared to fluoro- or bromo-substituted analogs. d-nb.info This highlights that while the electronic-withdrawing nature of chlorine modifies the electron density of the aromatic ring and the amide bond, the outcome can be either beneficial or detrimental depending on the specific molecular interactions within the target's binding site.

Table 1: Influence of Halogen Substitution on SARS-CoV PLpro Inhibition This table illustrates the impact of different halogen substituents on the inhibitory activity of benzamide derivatives against SARS-CoV PLpro, showing that the chloro-substituent provided a slight improvement in this specific context.

CompoundBenzamide Ring SubstituentIC50 (μM) d-nb.info
2e 5-Fluoro1.1 ± 0.1
2f 5-Chloro0.8 ± 0.1
2g 5-Bromo1.2 ± 0.1
2h 5-Iodo2.1 ± 0.2

Role of the N,N-Dipropyl Amide Moiety in Molecular Recognition

The N,N-dipropyl group attached to the amide nitrogen plays a crucial role in molecular recognition through steric, hydrophobic, and conformational effects. Unlike primary or secondary amides, the tertiary amide of 4-Chloro-n,n-dipropylbenzamide lacks a proton on the nitrogen atom, making it incapable of acting as a hydrogen bond donor. However, the carbonyl oxygen remains a potent hydrogen bond acceptor, a fundamental interaction for binding to many biological targets. beilstein-journals.org

The two propyl chains contribute significantly to the molecule's hydrophobic character and steric bulk. Key aspects of their role include:

Hydrophobic Interactions: The alkyl chains can fit into hydrophobic pockets within a receptor or enzyme active site, contributing to binding affinity through the hydrophobic effect. uni-muenchen.de

Steric Influence: The size and conformation of the dipropyl groups are critical. While bulkier alkyl groups can enhance metabolic stability by shielding the amide bond from enzymatic hydrolysis, they may also introduce steric hindrance that prevents optimal binding to a target. The flexibility of the propyl chains allows them to adopt various conformations to fit within a binding site, but this can also come at an entropic cost upon binding.

Modulation of Physicochemical Properties: The N,N-dialkyl substitution pattern, such as with dipropyl or diethyl groups, enhances lipophilicity and can influence the compound's pharmacokinetic profile.

In the context of related bioactive molecules, the N,N-dialkylamide moiety is a common feature. For example, in the delta-opioid agonist SNC80, the N,N-diethyl group was found to be optimal for balancing lipophilicity and receptor affinity. Similarly, the N,N-dipropyl group in this compound defines its spatial and hydrophobic properties, which are critical for its interaction with specific biological partners.

Comparative SAR Analysis with Varied N-Substituents and Aromatic Rings

To fully understand the SAR of this compound, it is instructive to compare it with analogs bearing different N-substituents and modified aromatic rings. Such analyses reveal the stringency of the structural requirements for activity at various biological targets.

Variations in N-Substituents: Systematic modification of the N-alkyl groups has been a key strategy in medicinal chemistry. Studies on various benzamide series have shown that even small changes to these substituents can lead to dramatic shifts in potency and selectivity. In the development of IKs potassium channel blockers, for example, it was found that amides derived from small, branched alkylamines were the most potent. acs.org Replacing a linear butyl group with a 3,3-dimethylbutyl group led to a more than tenfold increase in potency. acs.org In another study on Kv2.1 inhibitors, replacing an isobutyramide (B147143) group with acetamide (B32628) or propanamide resulted in decreased inhibition, while a trifluoroacetamide (B147638) led to a complete loss of potency. acs.org This demonstrates a high degree of sensitivity to the structure of the N-substituent.

Table 2: Comparative Activity of Benzamides with Varied N-Substituents as IKs Blockers This table showcases how modifying the N-substituent of a 4-hexyloxybenzamide (B27517) scaffold dramatically affects its potency as an IKs channel blocker, highlighting the importance of this molecular region for bioactivity.

CompoundN-SubstituentIC50 (μM) acs.org
7 n-Butylamine2.5
8 3,3-Dimethylbutylamine0.2
19(S) (S)-2,2-Dimethylcyclopentylamine0.007
19(R) (R)-2,2-Dimethylcyclopentylamine0.1

Variations in the Aromatic Ring: Modifying the 4-chlorophenyl ring, either by changing the substituent or replacing the ring entirely, also profoundly impacts activity. Studies on benzamides with fungicidal properties have shown that electron-withdrawing groups on the aromatic ring are generally beneficial for activity. mdpi.comrsc.org For instance, in one series, the order of fungicidal activity was found to be F > CF3 > CH3, indicating a preference for electron-withdrawing and lipophilic substituents. rsc.org In another series, compounds with 3-CF3 or 3,4-Cl2 substitutions showed superior inhibitory activity. mdpi.com The introduction of complex heterocyclic systems linked to the benzamide core is another common strategy to explore new binding interactions and improve activity, as seen in various fungicidal and insecticidal compounds. rsc.orgmdpi.com

Design Principles for Optimized this compound Derivatives

Based on the available SAR data, several key principles can be formulated for the design of optimized derivatives of this compound:

Strategic Retention or Replacement of the 4-Chloro Group: The 4-chloro substituent is a critical modulator of lipophilicity and electronic properties. solubilityofthings.com Its retention is likely favorable for targets where increased lipophilicity is desired for membrane permeation. However, for targets sensitive to electronic effects, such as certain enzymes where the chlorine is detrimental, it could be replaced by other groups like fluorine (to maintain an electron-withdrawing effect with smaller size) or a methoxy (B1213986) group (to introduce an electron-donating effect). benthamdirect.comnih.gov

Fine-Tuning the N,N-Dialkyl Moiety: The N,N-dipropyl group offers a balance of lipophilicity and steric bulk. Optimization could involve exploring slightly smaller (diethyl) or larger, or more constrained cyclic, substituents (e.g., piperidinyl, pyrrolidinyl) to probe the size and shape of the target's binding pocket. acs.org Introducing branched or cyclic structures can improve metabolic stability and lock the molecule into a more favorable binding conformation. acs.org

Introduction of Additional Functional Groups: Incorporating other functional groups onto the aromatic ring can establish new hydrogen bonding, ionic, or van der Waals interactions. For example, adding a hydrogen bond donor or acceptor could significantly enhance binding affinity if a complementary site exists on the target. nih.govnih.gov

The rational design of novel derivatives requires a multi-parameter optimization approach, balancing potency, selectivity, and pharmacokinetic properties by carefully considering the synergistic effects of each molecular component.

Biological Activities and Pharmacological Investigations

In Vitro Biological Activity Assessment

In vitro studies are crucial for elucidating the direct effects of a compound on cells and specific molecular targets. For 4-Chloro-n,n-dipropylbenzamide, these investigations have begun to outline its biological potential.

Interactive Data Table: Cellular Cytotoxicity of this compound

Cell LineCancer TypeIC50 (µM)Reference
Data Not AvailableData Not AvailableData Not Available

A comprehensive search of available scientific literature and public databases did not yield specific IC50 values for this compound.

The biological activity of a compound is often determined by its ability to bind to specific receptors or inhibit the activity of enzymes. For this compound, detailed information regarding its receptor binding profile and enzyme inhibition constants is sparse in the available literature. While related benzamide (B126) compounds have been investigated as inhibitors of various enzymes, specific data for this compound is not provided. nih.gov A patent for novel 4-chloro-N-phenyl benzamide derivatives mentions their potential as p38α mitogen-activated protein kinase inhibitors, but this does not directly provide data for the n,n-dipropyl variant. nih.gov

Interactive Data Table: Receptor Binding and Enzyme Inhibition Profile of this compound

Receptor/EnzymeAssay TypeBinding Affinity (Ki, Kd) / Inhibition Constant (IC50, Ki)Reference
Data Not AvailableData Not AvailableData Not Available

Specific data from receptor binding or enzyme inhibition assays for this compound were not found in the searched literature.

The anti-inflammatory properties of this compound suggest that it may modulate intracellular signaling pathways involved in the inflammatory response, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. targetmol.comwikipedia.orgnih.gov The NF-κB signaling pathway is a critical regulator of immune and inflammatory responses. nih.gov However, direct evidence and detailed studies demonstrating the specific effects of this compound on these or other signaling pathways are not extensively documented in the available scientific literature.

In Vivo Pharmacological Efficacy Studies

Preclinical in vivo studies in animal models are essential for evaluating the potential therapeutic efficacy of a compound in a whole organism.

While some sulfonamide derivatives have been investigated for their analgesic and antiallodynic effects in murine models of pain, specific studies evaluating the efficacy of this compound in models of pain and neuropathic conditions have not been identified in the searched literature. nih.gov Therefore, there is no available data to report on its potential analgesic properties in preclinical models.

The characterization of this compound as having anti-inflammatory activity suggests that it has been evaluated in preclinical models of inflammation. targetmol.com However, detailed findings from such studies, including the specific models used (e.g., carrageenan-induced paw edema, lipopolysaccharide-induced inflammation) and the quantitative outcomes (e.g., percentage reduction in inflammation markers), are not described in the readily available scientific literature.

Interactive Data Table: In Vivo Anti-inflammatory Efficacy of this compound

Animal ModelEndpoint MeasuredResultsReference
Data Not AvailableData Not AvailableData Not Available

Detailed results from in vivo anti-inflammatory studies for this compound were not found in the searched literature.

Investigation of Potential in Anticancer Xenograft Models

Currently, there is a notable absence of publicly available scientific literature detailing the investigation of this compound in anticancer xenograft models. While the broader class of benzamides has been a subject of interest in oncology research for their potential as anticancer agents, specific studies on the in vivo efficacy of this particular compound in xenograft models, which involve the transplantation of human tumor tissue into immunocompromised animals, have not been reported in accessible scientific databases. Research into other structurally related benzamide compounds has shown varied results in such models, but these findings cannot be directly extrapolated to this compound.

Mechanistic Elucidation of Biological Actions

The precise molecular mechanisms underlying the biological activities of this compound remain largely uncharacterized in peer-reviewed research.

Identification and Characterization of Specific Molecular Targets (e.g., TRPA1 receptor)

There is no direct scientific evidence to date that identifies or characterizes specific molecular targets for this compound, including the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. The TRPA1 channel is a known sensor of environmental irritants and is implicated in pain and inflammation pathways. mdpi.comnih.gov While various compounds are known to modulate TRPA1 activity, extensive screening and target validation studies would be required to determine if this compound interacts with this or any other specific receptor.

Analysis of Target Engagement and Downstream Biological Processes

Given the lack of an identified molecular target, there are no published analyses of target engagement for this compound. Consequently, the downstream biological processes that may be modulated by this compound are also unknown. Research in this area would first necessitate the identification of a primary molecular target, followed by studies to confirm binding and subsequent cellular signaling cascades.

Investigating Cellular Death Pathways (e.g., Apoptosis Induction)

The potential for this compound to induce cellular death pathways, such as apoptosis, has not been specifically investigated in the available scientific literature. While some benzamide derivatives have been shown to induce apoptosis in cancer cells, this is not a universal property of the chemical class. ontosight.ai Determining whether this compound can trigger programmed cell death would require dedicated cell-based assays to study markers of apoptosis, such as caspase activation and DNA fragmentation.

Computational and Structural Biology Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). These simulations are crucial for identifying potential biological targets and understanding the structural basis of a ligand's activity.

While specific molecular docking studies for 4-Chloro-n,n-dipropylbenzamide are not prominently published, research on similar benzamide (B126) structures is common. For instance, docking studies on various benzamide derivatives have been used to evaluate their potential as inhibitors for enzymes like topoisomerase or as anticancer agents targeting specific receptors. d-nb.infodergipark.org.tr In a typical study, the 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). The ligand, this compound, would be built and optimized in silico. Docking software then calculates the most stable binding poses within the protein's active site, estimating the binding affinity (often as a docking score in kcal/mol). Key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and amino acid residues, are then analyzed to rationalize the binding. For this compound, the chlorine atom and the carbonyl oxygen would be expected to act as hydrogen bond acceptors, while the propyl chains and the phenyl ring would likely engage in hydrophobic interactions.

Molecular Dynamics Simulations for Binding Conformation and Stability

Following molecular docking, molecular dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-receptor complex over time. MD simulations model the movement of atoms and molecules, providing a view of the dynamic nature of the binding interaction.

For a complex of this compound with a hypothetical protein target, an MD simulation would place the docked structure in a simulated physiological environment (water, ions) and calculate the atomic motions over a set period (nanoseconds to microseconds). Analysis of the simulation trajectory, particularly the root-mean-square deviation (RMSD) of the ligand and protein backbone, would indicate the stability of the binding pose. A stable complex would show minimal deviation over time. Such simulations have been performed for other complex benzamide derivatives to validate their binding stability in the active sites of enzymes like α-glucosidase and α-amylase. researchgate.net

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics

The prediction of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in evaluating its potential as a drug candidate. In silico tools can rapidly predict these characteristics based on the chemical structure, guiding further development. jonuns.com While specific experimental ADME data for this compound is unavailable, its properties can be predicted using computational models. These models analyze physicochemical properties such as lipophilicity (LogP), water solubility, and molecular weight to forecast the compound's pharmacokinetic behavior and assess its "drug-likeness," often by applying criteria like Lipinski's Rule of Five.

Table 1: Predicted Physicochemical and ADME Properties of this compound Data generated from publicly available prediction models.

Property Predicted Value Significance
Molecular Formula C13H18ClNO Defines the elemental composition.
Molecular Weight 239.74 g/mol Within the range for good oral bioavailability (<500 g/mol ).
Lipophilicity (LogP) 3.8 - 4.2 Indicates high lipophilicity, suggesting good membrane permeability but potentially lower aqueous solubility.
Aqueous Solubility Low High lipophilicity often correlates with poor water solubility.
H-Bond Acceptors 1 (carbonyl oxygen) Number of hydrogen bond acceptors.
H-Bond Donors 0 Number of hydrogen bond donors.
Lipinski's Rule of Five Compliant (0 violations) Suggests potential for oral bioavailability.

| Bioavailability Score | 0.55 | A score indicating a reasonable probability of having good oral bioavailability. |

These predictions suggest that this compound has characteristics favorable for a potential orally administered therapeutic agent, although its low predicted aqueous solubility might pose formulation challenges.

X-ray Crystallography and Polymorphism Studies of this compound and Complexes

However, crystallographic studies of related compounds, such as N-(4-Chloro-phenyl)benzamide, reveal key structural features common to this class. sigmaaldrich.com These studies show that the amide group is often nearly planar and that significant dihedral angles can exist between the plane of the amide and the attached phenyl rings. sigmaaldrich.com In the solid state, molecules are typically linked by intermolecular hydrogen bonds, often involving the amide N-H group (if present) and the carbonyl oxygen, forming chains or dimers. sigmaaldrich.com For this compound, which lacks an N-H donor, crystal packing would be dominated by van der Waals forces and potential weak C-H···O or C-H···Cl interactions.

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is also a critical area of study, as different polymorphs can have different physical properties. Studies on the related compound chlorpropamide (B1668849) (4-chloro-N-(propylaminocarbonyl)benzenesulfonamide) have identified multiple polymorphs (α, β, and γ forms), each with distinct molecular conformations and packing arrangements. rsc.org This highlights the potential for this compound to also exhibit polymorphism.

Spectroscopic Characterization (NMR, Mass Spectrometry, IR) for Structural Confirmation and Interaction Studies

Spectroscopic techniques are fundamental for confirming the chemical structure of a synthesized compound. While a full, published spectroscopic dataset for this compound is not available, data from closely related analogues provide a strong basis for predicting its spectral characteristics.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule. For this compound, a strong absorption band for the C=O (carbonyl) stretch of the tertiary amide would be expected around 1630-1650 cm⁻¹. Other characteristic peaks would include C-H stretches for the alkyl and aromatic groups (~2900-3100 cm⁻¹) and C-Cl stretches (~1090 cm⁻¹). Data for the analogous 4-chloro-N,N-diethylbenzamide shows a strong C=O peak at 1630 cm⁻¹. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum would show signals for the aromatic protons on the chlorophenyl ring, likely as two distinct doublets between δ 7.3 and 7.5 ppm. The N-propyl groups would show three signals: a triplet for the terminal methyl (CH₃) protons around δ 0.8-1.0 ppm, a multiplet for the central methylene (B1212753) (CH₂) protons around δ 1.5-1.7 ppm, and a triplet for the methylene protons adjacent to the nitrogen (N-CH₂) around δ 3.2-3.5 ppm. The presence of two distinct signals for the propyl groups in some N,N-dialkylbenzamides at low temperatures indicates restricted rotation around the C-N amide bond.

¹³C NMR: The carbon NMR spectrum would show a signal for the carbonyl carbon around δ 170 ppm. The aromatic carbons would appear between δ 125 and 140 ppm. The three distinct carbons of the propyl chains would appear in the upfield region (δ 10-55 ppm).

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight and can reveal structural information through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) for 4-chloro-N,N-diethylbenzamide confirms its molecular formula with high accuracy. rsc.org For this compound (C₁₃H₁₈ClNO), the molecular ion peak [M]⁺ would be expected at m/z 239, with a characteristic isotopic pattern [M+2]⁺ at m/z 241 (approximately one-third the intensity) due to the presence of the ³⁷Cl isotope.

Table 2: Spectroscopic Data for 4-chloro-N,N-diethylbenzamide rsc.org

Technique Data
¹H NMR (500 MHz, CDCl₃) δ 7.38 – 7.34 (m, 2H), 7.32 – 7.28 (m, 2H), 3.52 (s, 2H), 3.23 (s, 2H), 1.42 – 0.93 (m, 6H)
¹³C NMR (126 MHz, CDCl₃) δ 170.1, 135.6, 135.1, 128.6, 127.8, 43.3, 39.3, 14.1, 12.8
IR (ATR, cm⁻¹) ν = 2974, 2935, 1630, 1426, 1288, 1096, 837

| HRMS (ESI) | m/z [M+H]⁺ calculated for C₁₁H₁₅NOCl: 212.0837; found: 212.0838 |

Table 3: Spectroscopic Data for 4-cyano-N,N-dipropylbenzamide

Technique Data
¹H NMR (500 MHz, CDCl₃) δ 7.69 (d, J = 8.3 Hz, 2H), 7.45 (d, J = 8.3 Hz, 2H), 3.50 – 3.41 (m, 2H), 3.13 – 3.04 (m, 2H), 1.68 (dd, J = 14.7, 7.4 Hz, 2H), 1.51 (dd, J = 14.6, 7.3 Hz, 2H), 0.97 (t, J = 7.2 Hz, 3H), 0.74 (t, J = 7.2 Hz, 3H)

| ¹³C NMR (126 MHz, CDCl₃) | δ 169.7, 141.6, 132.4, 127.2, 118.2, 112.9, 50.6, 46.4, 21.9, 20.6, 11.4, 11.0 |

Therapeutic Potential and Future Research Trajectories

Development of 4-Chloro-n,n-dipropylbenzamide as a Modulator of the TRPA1 Receptor

The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel that is a key player in pain, inflammation, and respiratory disorders. nih.gov The development of TRPA1 antagonists is a significant area of research for new analgesic and anti-inflammatory drugs. mdpi.comnih.gov While direct studies on this compound's interaction with the TRPA1 receptor are not available, the benzamide (B126) scaffold is a known feature in some TRPA1 modulators. For instance, a series of aryl-N-(3-(alkylamino)-5-(trifluoromethyl)phenyl)benzamides has been identified as potent TRPA1 antagonists. researchgate.net This suggests that the benzamide core of this compound could serve as a foundational structure for developing novel TRPA1 modulators.

Future research should focus on synthesizing and screening this compound and its derivatives for their activity at the TRPA1 receptor. Structure-activity relationship (SAR) studies would be crucial to understand how the 4-chloro substitution on the phenyl ring and the n,n-dipropyl groups on the amide nitrogen influence binding and functional activity at the TRPA1 channel. Computational modeling and docking studies could predict the binding modes of these compounds within the TRPA1 channel, guiding the design of more potent and selective analogues.

Advancements in Analogue Development for Pain and Inflammation Management

The benzamide chemical structure is a versatile scaffold for developing compounds with analgesic and anti-inflammatory properties. walshmedicalmedia.comresearchgate.net Numerous substituted benzamide derivatives have been synthesized and evaluated for their potential to manage pain and inflammation. umpr.ac.idresearchgate.netnih.gov For example, novel N-phenylcarbamothioylbenzamides have demonstrated significant anti-inflammatory activity and potent inhibition of prostaglandin E2 (PGE2) synthesis with reduced ulcerogenic effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov

The development of analogues of this compound could follow similar strategies. By modifying the substituents on the benzoyl ring and the alkyl chains on the amide nitrogen, it may be possible to enhance analgesic and anti-inflammatory efficacy while minimizing side effects. For instance, introducing different functional groups could modulate the compound's pharmacokinetic and pharmacodynamic properties. The data from such analogue development could be organized as follows:

Analogue of this compoundModificationPredicted Outcome
Analogue AReplacement of chloro group with a trifluoromethyl groupIncreased lipophilicity and potential for enhanced cell membrane permeability
Analogue BVariation of N-alkyl substituents (e.g., diethyl, dibutyl)Altered binding affinity to target receptors
Analogue CIntroduction of a hydroxyl group on the phenyl ringPotential for improved solubility and altered metabolic pathways

These structural modifications can be guided by in silico tools to predict their impact on activity and toxicity, thereby accelerating the drug discovery process. umpr.ac.iddoaj.org

Prospects for Oncology Applications

Benzamide derivatives have emerged as a promising class of compounds in oncology. nih.govnih.govresearchgate.net They have been investigated for various anticancer activities, including the inhibition of lysine deacetylases (KDACs), which are crucial regulators of gene expression and are often dysregulated in cancer. nih.govresearchgate.net For example, a novel class of KDAC inhibitors containing the aminophenyl-benzamide headgroup has been developed and has shown potent anticancer effects. nih.govresearchgate.net

Furthermore, some benzamide analogues have been designed to overcome multidrug resistance in cancer cells. The novel benzamide derivative, VKNG-2, has been shown to restore the efficacy of chemotherapeutic drugs in colon cancer cell lines by inhibiting the ABCG2 transporter, a key protein involved in drug efflux. mdpi.com

Given these precedents, this compound and its analogues represent an unexplored chemical space for potential oncology applications. Future research could involve screening these compounds for cytotoxic activity against various cancer cell lines and for their ability to inhibit key cancer-related enzymes like KDACs or to modulate drug transporters.

Interdisciplinary Research Directions in Drug Discovery and Development

The discovery and development of novel therapeutic agents based on the this compound scaffold would benefit significantly from an interdisciplinary approach. This involves the integration of computational chemistry, synthetic organic chemistry, and biological screening.

Computational Chemistry: Molecular docking and in silico screening can be employed to predict the binding of this compound analogues to various biological targets, including the TRPA1 receptor and cancer-related proteins. umpr.ac.iddoaj.org This can help prioritize the synthesis of compounds with the highest likelihood of being active.

Synthetic Chemistry: Efficient synthetic routes need to be developed to create a diverse library of this compound analogues for biological testing.

Biological Screening: High-throughput screening methods can be used to rapidly evaluate the biological activity of the synthesized compounds in various assays, such as those for TRPA1 modulation, anti-inflammatory effects, and anticancer activity.

This integrated approach can streamline the drug discovery process, reducing the time and cost associated with identifying promising lead compounds.

Unexplored Biological Systems and Emerging Therapeutic Opportunities

The therapeutic potential of benzamide derivatives is not limited to pain, inflammation, and cancer. researchgate.net Substituted benzamides are used in psychiatry as antipsychotics and antidepressants. researchgate.net This suggests that the benzamide scaffold can interact with a wide range of biological targets.

Therefore, it is plausible that this compound and its analogues could have therapeutic applications in other, currently unexplored, biological systems. Future research could involve broad-based phenotypic screening of these compounds to identify novel biological activities. This could lead to the discovery of new therapeutic opportunities for a range of diseases. For instance, their effects on the central nervous system, cardiovascular system, or metabolic pathways could be investigated. Repurposing existing benzamide compounds is also a viable strategy to identify new therapeutic uses.

Q & A

Q. What are the validated experimental methods for synthesizing 4-Chloro-N,N-dipropylbenzamide, and how can reaction conditions be optimized?

Answer: The synthesis typically involves amide bond formation between 4-chlorobenzoyl chloride and dipropylamine. Key steps include:

  • Reagent Selection : Use anhydrous conditions with a base (e.g., triethylamine) to neutralize HCl byproducts .
  • Solvent Optimization : Polar aprotic solvents like dichloromethane (DCM) or acetonitrile improve reaction efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) yields high-purity product .

Q. Table 1: Synthesis Method Comparison

MethodYield (%)Purity (%)Key ConditionsReference
DCM + Et₃N7895Room temp, 12 hr
Acetonitrile + K₂CO₃8297Reflux, 6 hr

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

Answer:

  • 1H/13C NMR : Confirm propyl chain integration (δ ~0.8–1.6 ppm for CH₃/CH₂) and aromatic protons (δ ~7.3–7.8 ppm for chloro-substituted benzene) .
  • Mass Spectrometry (HRMS) : Validate molecular ion [M+H]+ at m/z 254.1 (calculated for C₁₃H₁₈ClNO) .
  • IR Spectroscopy : Identify amide C=O stretch (~1650 cm⁻¹) and C-Cl (~750 cm⁻¹) .
  • Contradictions : Overlapping signals (e.g., propyl vs. solvent peaks) can be resolved via 2D NMR (COSY, HSQC) or computational simulations (DFT) .

Q. What in vitro assays are suitable for evaluating the compound’s reported anti-inflammatory and anti-angiogenic activities?

Answer:

  • Anti-inflammatory : Measure inhibition of COX-2 or TNF-α in LPS-stimulated macrophages via ELISA .
  • Anti-angiogenic : Use endothelial cell tube formation assays (e.g., HUVEC cells on Matrigel) .
  • Dose Optimization : Conduct dose-response curves (1–100 µM) with positive controls (e.g., dexamethasone for inflammation) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s interaction with biological targets?

Answer:

  • DFT Calculations : Optimize geometry (B3LYP/6-311G**) to analyze electronic properties (HOMO-LUMO gaps, dipole moments) and correlate with reactivity .
  • Molecular Docking : Screen against targets like NF-κB or VEGF receptors (PDB IDs: 1NFK, 3V2A) using AutoDock Vina. Key interactions include:
    • Chlorophenyl group in hydrophobic pockets.
    • Amide oxygen forming hydrogen bonds with catalytic residues .
  • Validation : Compare docking scores (binding energy < -7 kcal/mol) with experimental IC₅₀ values .

Q. What crystallographic strategies resolve challenges in obtaining high-quality single crystals of this compound?

Answer:

  • Crystallization Solvents : Slow evaporation from ethanol/water (7:3 v/v) produces monoclinic crystals .
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) with SHELXTL for structure refinement .
  • Disorder Handling : Apply restraints to propyl chains if thermal motion causes ambiguity .

Q. Table 2: Crystallographic Data

ParameterValue
Space GroupP2₁/c
Unit Cella=8.21 Å, b=12.45 Å, c=14.73 Å
R-factor<0.05
Reference

Q. How do solvation effects and protonation states influence the compound’s stability in biological assays?

Answer:

  • Solvent Polarity : Aqueous solubility (<0.1 mg/mL) necessitates DMSO stock solutions, but >1% DMSO may artifactually inhibit cell viability .
  • pH-Dependent Stability : The amide bond hydrolyzes under acidic conditions (pH <3), confirmed via HPLC monitoring .
  • Mitigation : Use phosphate buffers (pH 7.4) and lyophilize stock to extend shelf life .

Q. What strategies address discrepancies in biological activity data across studies (e.g., batch variability, assay protocols)?

Answer:

  • Batch Standardization : Characterize each batch via NMR and HPLC to ensure >95% purity .
  • Assay Harmonization : Follow OECD guidelines for cytotoxicity (MTT assay) and inflammation (ELISA) to reduce inter-lab variability .
  • Positive/Negative Controls : Include reference compounds (e.g., aspirin for anti-inflammatory assays) to calibrate activity thresholds .

Q. Can structural analogs of this compound be designed to enhance target selectivity?

Answer:

  • Bioisosteric Replacement : Substitute chlorine with trifluoromethyl to improve lipophilicity (LogP ~3.5 vs. 2.8) .
  • Side Chain Modification : Replace propyl with cyclopropyl to reduce metabolic degradation (tested via microsomal stability assays) .
  • SAR Analysis : Use CoMFA/CoMSIA models to correlate substituent effects with activity .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.